molecular formula C10H8F7N B13606847 3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine

3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B13606847
M. Wt: 275.17 g/mol
InChI Key: BZVVQXVJUTVEJS-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications. This compound is particularly notable for its potential use in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to achieve high yields and purity in the production of similar fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s high electronegativity and steric hindrance contribute to its unique reactivity and specificity in binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine stands out due to its specific arrangement of fluorine atoms, which imparts unique chemical and physical properties

Properties

Molecular Formula

C10H8F7N

Molecular Weight

275.17 g/mol

IUPAC Name

3,3,3-trifluoro-2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H8F7N/c11-5-1-2-7(9(12,13)14)6(3-5)8(4-18)10(15,16)17/h1-3,8H,4,18H2

InChI Key

BZVVQXVJUTVEJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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